molecular formula C19H20N2O4S B12467067 4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B12467067
M. Wt: 372.4 g/mol
InChI Key: CAHCUBPQECISKM-UHFFFAOYSA-N
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Description

4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor, such as an amino alcohol, with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base like pyridine.

    Alkylation: The N-alkylation step involves the reaction of the intermediate with an alkyl halide, such as allyl bromide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques like continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The benzoxazine ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the sulfonyl group may produce thiols.

Scientific Research Applications

4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is used in the development of advanced polymers and resins due to its thermal stability and mechanical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The sulfonyl group plays a crucial role in binding to the active site of enzymes, while the benzoxazine ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Methylphenyl)sulfonyl]phenol: This compound shares the sulfonyl group but lacks the benzoxazine ring, making it less versatile in certain applications.

    Pyridinium, 1-[[ (4-methylphenyl)sulfonyl]amino]-, hydroxide, inner salt: This compound has a similar sulfonyl group but differs in its overall structure and properties.

Uniqueness

4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide stands out due to its unique combination of a benzoxazine ring and a sulfonyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C19H20N2O4S/c1-3-12-20-19(22)18-13-21(16-6-4-5-7-17(16)25-18)26(23,24)15-10-8-14(2)9-11-15/h3-11,18H,1,12-13H2,2H3,(H,20,22)

InChI Key

CAHCUBPQECISKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=CC=CC=C32)C(=O)NCC=C

Origin of Product

United States

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